molecular formula C9H13ClN2O2 B1391460 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride CAS No. 85622-19-1

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Cat. No.: B1391460
CAS No.: 85622-19-1
M. Wt: 216.66 g/mol
InChI Key: MGOKSQCFMCMTFK-UHFFFAOYSA-N
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Description

Table 1: Elemental Contributions to Molecular Weight

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 9 12.011 108.099
H 13 1.008 13.104
Cl 1 35.453 35.453
N 2 14.007 28.014
O 2 15.999 31.998
Total 216.668

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-7(3-5-8)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKSQCFMCMTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672606
Record name N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85622-19-1
Record name NSC19455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Step 1: Formation of N-(4-methoxyphenyl)acetamide by acylation of 4-methoxyaniline with acetyl chloride or acetic anhydride.
  • Step 2: Introduction of the amino group at the 2-position of the acetamide side chain, often via amination or substitution reactions.
  • Step 3: Conversion of the free base compound into its hydrochloride salt by treatment with hydrochloric acid.

This approach is supported by analogous syntheses of N-(4-methoxyphenyl)acetamide derivatives and their amine-functionalized analogs as intermediates in heterocyclic compound synthesis.

Detailed Synthetic Procedure

Synthesis of N-(4-methoxyphenyl)acetamide
  • Reactants: 4-methoxyaniline (1.09 g, 0.01 mol), acetyl chloride (0.78 mL, 0.01 mol)
  • Conditions: Reflux for 20-30 minutes
  • Work-up: Isolation of product by cooling, filtration, and recrystallization from ethanol
  • Yield: Approximately 71% (white solid)
  • Characterization: Melting point 165–166 °C, confirmed by TLC and spectral data (1H NMR, IR)

This step is a straightforward acylation reaction yielding the amide intermediate.

Introduction of the 2-Amino Group

While direct amination at the 2-position of the acetamide is less commonly reported, related procedures involve:

  • Reaction of N-(4-methoxyphenyl)acetamide derivatives with hydroxylamine hydrochloride under reflux in ethanol to form isoxazole derivatives, indicating the feasibility of amino group introduction adjacent to the amide functionality.
  • Alternatively, the amide can be converted into the corresponding amine via reduction or substitution reactions using suitable reagents.
Formation of Hydrochloride Salt
  • The free base amide or amino compound is dissolved in an appropriate solvent (e.g., ethanol or ether).
  • Saturated hydrochloric acid or gaseous HCl is introduced to form the hydrochloride salt.
  • The salt precipitates as a stable crystalline solid, which is filtered and dried.

This salt formation improves compound stability and solubility, which is critical for pharmaceutical applications.

Representative Reaction Scheme

Step Reaction Conditions Product
1 4-Methoxyaniline + Acetyl chloride → N-(4-methoxyphenyl)acetamide Reflux 20-30 min N-(4-methoxyphenyl)acetamide (white solid)
2 Amination or hydroxylamine treatment (e.g., with NH2OH·HCl) Reflux in ethanol 6 hrs Amino-substituted acetamide or isoxazole derivatives
3 Treatment with HCl Room temperature or reflux This compound salt

Research Findings and Data

Spectroscopic Characterization

  • IR Spectroscopy: Characteristic amide NH stretching around 3200–3400 cm⁻¹, carbonyl (C=O) stretching near 1650–1700 cm⁻¹, and methoxy (–OCH3) groups around 1100–1210 cm⁻¹.
  • 1H NMR: Signals for aromatic protons (δ 6.9–7.8 ppm), methoxy protons (δ ~3.8 ppm, singlet), amide NH (δ 4.0–5.0 ppm), and amino protons if present.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound and its derivatives.

Yields and Purity

  • Yields for the acetamide intermediate typically range from 70% to 80%.
  • Hydrochloride salt formation generally yields high purity crystalline solids suitable for further pharmaceutical use.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Observations/Notes
Starting material 4-Methoxyaniline Commercially available, high purity
Acylating agent Acetyl chloride or acetic anhydride Requires dry conditions
Solvent Ethanol or THF Ethanol preferred for recrystallization
Reaction temperature Reflux (60-80 °C) Monitored by TLC for completion
Amination reagent Hydroxylamine hydrochloride or ammonia Reflux in ethanol, 6 hours
Salt formation HCl (aqueous or gaseous) Room temperature, precipitate formation
Yield 70–80% (acetamide), variable for amination Depends on reaction conditions

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted amides .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is C10H14ClN2O2C_{10}H_{14}ClN_{2}O_{2}, with a molecular weight of approximately 230.69 g/mol. The compound features an acetamide group, an amino group, and a methoxy-substituted phenyl moiety, which contribute to its unique chemical behavior and biological activity.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the pharmaceutical industry where it can be a precursor for various drug compounds. The compound's ability to undergo diverse chemical reactions such as oxidation, reduction, and substitution makes it versatile for synthetic pathways .

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, potentially through modulation of cellular pathways involved in proliferation and apoptosis .
  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, which may inhibit or activate their activity, influencing metabolic processes within cells .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Its unique structure allows it to interact with biological targets, making it a candidate for developing new drugs aimed at treating infections or cancer . Ongoing research focuses on elucidating its pharmacological effects and safety profile.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

  • Dyes and Pigments Production : The compound is employed in the synthesis of dyes and pigments, leveraging its chemical properties to create vibrant colors for various applications .
  • Chemical Manufacturing : Its role as a building block in the production of other chemicals highlights its importance in the chemical industry .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study published in a peer-reviewed journal highlighted its antimicrobial efficacy against resistant bacterial strains, suggesting potential use as a novel antibiotic agent .
  • Another research article focused on the compound's interaction with cancer cell lines, demonstrating significant inhibition of cell proliferation through specific molecular pathways .

These findings underscore the compound's potential as a valuable resource in both academic research and practical applications.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substituted Acetamides with Varying Aromatic Substituents

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Reference
2-Amino-N-(4-methoxyphenyl)acetamide HCl 4-OCH₃, NH₂ 216.67 Structural studies (hydrogen bonding) ; potential antimicrobial precursor Coupling reactions (e.g., with Fmoc-glycinamide)
2-Chloro-N-(4-hydroxyphenyl)acetamide 4-OH, Cl 200.62 No reported bioactivity; positional isomer of chlorinated metabolites Not specified
2-Amino-N-(3-cyanophenyl)acetamide HCl 3-CN, NH₂ 252.19 Enhanced electronic effects (cyano group) Amine-alkylation
N-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetamide HCl 4-OCH₃, piperazine Discontinued product Potential CNS targeting (piperazine moiety) Discontinued synthesis

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) improve solubility, while electron-withdrawing groups (e.g., -Cl, -CN) enhance stability but reduce bioavailability .
  • Hydrogen bonding capacity of the amino group is critical for crystal packing and intermolecular interactions .

Neuroactive Acetamide Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Activities Mechanism Reference
FPL 13950 1,2-Diphenylethyl Not reported Neuroprotective, anticonvulsant Weak NMDA receptor antagonist
Remacemide HCl Diarylalkyl Similar to FPL 13950 Anticonvulsant NMDA receptor modulation

Comparison :

  • Unlike FPL 13950, 2-amino-N-(4-methoxyphenyl)acetamide HCl lacks the diarylalkyl structure required for NMDA receptor affinity, suggesting divergent therapeutic applications .

Prodrugs and Water-Soluble Analogs

Compounds such as 2-amino-N-(2-methoxy-5-(3,4,5-trimethoxyphenyl)-7,8-dihydronaphthalen-1-yl)acetamide HCl (compound 38, molecular weight: 456.96 g/mol) demonstrate:

  • Enhanced water solubility via methoxy-rich aromatic systems.
  • Antimitotic activity as vascular disrupting agents (VDAs), unlike the simpler 4-methoxyphenyl analog .

Crystallography and Hydrogen Bonding

  • 2-Amino-N-(4-methoxyphenyl)acetamide HCl exhibits C–H···O interactions and classical N–H···O hydrogen bonds, forming chains along the crystallographic axis .
  • 3-Chloro-N-(4-methoxyphenyl)propanamide shows similar packing but with additional C–H···O contacts from methylene groups .

Biological Activity

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, also known as a methoxy-substituted acetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Chemical Formula : C11H15ClN2O2
  • Molecular Weight : 230.69 g/mol
  • CAS Number : 27449-35-0
  • Structure : The compound features an amino group, an acetamide moiety, and a methoxyphenyl group, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the acetamide group can participate in biochemical reactions that modulate cellular pathways. This interaction profile may lead to the observed antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Various studies have reported significant cytotoxic effects against different cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (breast cancer)15.5Induction of apoptosis
A549 (lung cancer)12.3Cell cycle arrest at G1 phase
HepG2 (liver cancer)18.7Inhibition of proliferation

Case Studies

  • Antitumor Evaluation : A study conducted by Li et al. focused on synthesizing and evaluating a series of N-substituted acetamides, including this compound. The results indicated that the compound effectively inhibited cell growth in MCF7 and A549 cell lines, with IC50 values demonstrating its potency as an anticancer agent .
  • Mechanistic Insights : Another investigation explored the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death .

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride?

A multi-step synthesis approach is commonly employed. For example, ethyl-glycinate amide derivatives can be synthesized via nucleophilic substitution or condensation reactions using reagents like chloroacetamide intermediates. Reaction schemes often involve protecting group strategies to stabilize the amino and methoxyphenyl moieties . Key steps include:

  • Step 1 : Activation of the acetamide core via halogenation (e.g., chloroacetamide intermediates).
  • Step 2 : Coupling with 4-methoxyaniline under controlled pH (7–8) to minimize hydrolysis.
  • Step 3 : Hydrochloride salt formation using HCl in anhydrous ethanol.

Q. How can structural characterization be reliably performed for this compound?

Use a combination of:

  • X-ray crystallography : For definitive confirmation of molecular geometry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy group at 4-position, acetamide backbone).
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected m/z: 216.67 for C9_9H11_{11}ClN2_2O2_2) .

Q. What safety protocols are critical when handling this compound?

Refer to hazard codes from safety data sheets:

  • H315/H319 : Causes skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood.
  • P233/P402+P404 : Store in airtight containers in dry conditions to prevent hydrolysis .
  • P301+P310 : Immediate medical attention required if ingested.

Q. What physicochemical properties are essential for experimental design?

Key properties include:

PropertyValueReference
Melting Point262°C (decomposes)
Solubility>61.3 µg/mL in DMSO
StabilityHygroscopic; store at 2–8°C

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up?

Methodological improvements include:

  • Catalyst screening : Use Pd/C or Cu(I) catalysts to enhance coupling efficiency .
  • Reaction monitoring : Employ HPLC or TLC to track intermediate formation and minimize side products.
  • Solvent optimization : Replace polar aprotic solvents (DMF) with ethanol/water mixtures to improve eco-compatibility .

Q. How to resolve contradictions in reported biological activity data?

For example, conflicting anti-cancer activity results across cell lines (e.g., HCT-1 vs. MCF-7):

  • Dose-response profiling : Test a broader concentration range (0.1–100 µM) to identify IC50_{50} variability.
  • Cell line authentication : Ensure no cross-contamination (e.g., STR profiling).
  • Mechanistic studies : Compare gene expression (e.g., CHRM2, SCN5A) to correlate activity with molecular targets .

Q. What computational tools are suitable for studying its interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with receptors (e.g., α-adrenergic receptors).
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes under physiological conditions .

Q. How to design experiments to evaluate its anti-cancer potential?

Follow a tiered approach:

In vitro screening : MTT assay on panels like NCI-60 to identify sensitive cell lines.

Mechanistic assays :

  • Apoptosis (Annexin V/PI staining).
  • Cell cycle arrest (flow cytometry).

In vivo models : Xenograft studies in mice, dosing at 10–50 mg/kg (oral/i.p.) .

Q. What analytical strategies address purity challenges in HPLC?

  • Column selection : C18 columns with gradient elution (0.1% TFA in acetonitrile/water).
  • Detection : UV at 254 nm (aromatic absorption) or MS for trace impurities .
  • Validation : Meet ICH Q2(R1) criteria for linearity (R2^2 > 0.995) and LOQ (<0.1%).

Q. How to mitigate instability during long-term storage?

  • Lyophilization : Convert to a stable powder form under vacuum.
  • Inert packaging : Use argon-filled vials to prevent oxidation.
  • Stability testing : Accelerated aging studies (40°C/75% RH) to predict shelf life .

Key Data Contradictions and Resolutions

IssueResolution StrategyEvidence
Variable anti-cancer IC50_{50}Validate via orthogonal assays (e.g., clonogenic vs. MTT)
Hydrolysis in aqueous buffersUse phosphate buffers (pH 6.5) instead of Tris

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride
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2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

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